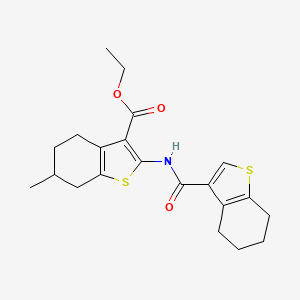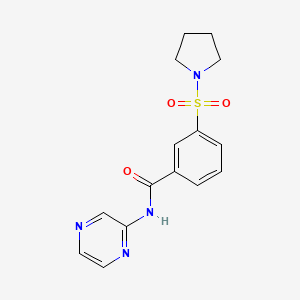![molecular formula C23H24N4 B6420695 3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-94-1](/img/structure/B6420695.png)
3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, more commonly referred to as PPPA, is a synthetic small molecule that has been used in scientific research for a variety of purposes. It is a 7-membered heterocyclic compound consisting of a pyrazolo[1,5-a]pyrimidine ring structure with a phenyl and propyl substituent at the 5 and 7 positions, respectively. PPPA has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Aplicaciones Científicas De Investigación
PPPA has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have a variety of effects, such as increased alertness and improved memory. In addition, PPPA has also been found to be a potent inhibitor of the enzyme thymidylate synthase (TS), which is involved in DNA replication. Inhibition of this enzyme can lead to cell death, which can be useful in cancer treatment.
Mecanismo De Acción
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
This inhibition likely occurs through the compound binding to the active site of CDK2, preventing its interaction with cyclin A2 and blocking the transition from the G1 to the S phase of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The inhibition of CDK2 by related compounds has been shown to significantly inhibit the growth of various cell lines . In particular, these compounds have demonstrated potent cytotoxic activities against MCF-7 and HCT-116 cell lines . The most potent compounds also induced significant alterations in cell cycle progression and apoptosis within HCT cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PPPA in lab experiments include its high potency and selectivity for the target enzymes, as well as its relatively low cost. Additionally, PPPA is relatively easy to synthesize and is stable under a variety of conditions. However, there are also some limitations to using PPPA in lab experiments. For example, it is not yet fully understood how PPPA binds to the active site of the enzyme, making it difficult to predict its effects in certain situations. Additionally, PPPA is not yet approved for use in humans, so caution should be taken when using it in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of PPPA. For example, further research could be conducted to better understand the mechanism of action of PPPA and how it binds to the active sites of enzymes. Additionally, further research could be conducted to determine the effects of PPPA on other enzymes and physiological systems. Another potential direction for research is to investigate the potential applications of PPPA in drug development, such as the development of new drugs to treat diseases. Finally, further research could also be conducted to determine the safety and efficacy of PPPA in humans.
Métodos De Síntesis
PPPA can be synthesized in a two-step process. First, a reaction between 2-phenylethylamine and 3-phenylpropanoic acid is carried out in the presence of an acid catalyst such as sulfuric acid at a temperature of 100-150°C. This reaction yields an intermediate product, which is then reacted with hydrazine hydrate in the presence of a base catalyst such as potassium carbonate at a temperature of 150-200°C. This yields the desired product, PPPA.
Propiedades
IUPAC Name |
3-phenyl-N-(2-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-17(2)21-15-22(24-14-13-18-9-5-3-6-10-18)27-23(26-21)20(16-25-27)19-11-7-4-8-12-19/h3-12,15-17,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJBFPTUHUTOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6420617.png)

![N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6420625.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B6420626.png)
![3-[(4-chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B6420634.png)
![4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6420642.png)
![(5E)-2-benzyl-5-[(5-phenylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B6420645.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B6420662.png)
![4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420669.png)

![4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B6420683.png)
![N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420701.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6420709.png)
![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B6420721.png)